molecular formula C4H5NO2S B1330260 Thiomorpholine-3,5-dione CAS No. 80023-40-1

Thiomorpholine-3,5-dione

Cat. No.: B1330260
CAS No.: 80023-40-1
M. Wt: 131.16 g/mol
InChI Key: GVJBLPOCCUVISD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3,5-dione can be synthesized by heating commercially available thiodiglycolic acid with an excess of aqueous ammonia. The water is distilled off first at atmospheric pressure and then under vacuum. The residue is subjected to kugelrohr distillation to yield colorless crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving thiodiglycolic acid and aqueous ammonia can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiomorpholine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Some derivatives exhibit pharmacological properties and are investigated for therapeutic uses.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiomorpholine-3,5-dione and its derivatives involves interactions with various molecular targets. These interactions can include hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

    Morpholine: A related compound with an oxygen atom instead of sulfur.

    Piperidine: A similar six-membered ring compound with a nitrogen atom.

    Thiomorpholine: The reduced form of thiomorpholine-3,5-dione.

Uniqueness: this compound is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs .

Biological Activity

Thiomorpholine-3,5-dione (TMD) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of TMD's biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring with two carbonyl groups at the 3 and 5 positions. Its molecular formula is C4H5NO2SC_4H_5NO_2S . The synthesis of TMD and its derivatives typically involves the reaction of morpholine with various electrophiles, leading to a range of substituted thiomorpholine derivatives. Notable synthetic routes include:

  • Condensation Reactions : Using thioketones or isothiocyanates.
  • Cyclization Methods : Involving amines and carbonyl compounds.

These methods allow for the introduction of various substituents that can enhance biological activity.

Biological Activities

This compound exhibits a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. Below are detailed findings from various studies:

Antimicrobial Activity

TMD derivatives have shown promising antimicrobial properties against several pathogenic bacteria. A study evaluated the antimicrobial activity of new naphtho[2,3-d]thiazole-4,9-dione compounds containing thiomorpholine groups against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized in Table 1.

CompoundMIC (µM) against S. aureusMIC (µM) against MRSA
5c15.831.6
5e8.031.9

These results indicate that compounds with thiomorpholine substituents possess significant antibacterial activity .

Antiviral Activity

Research has demonstrated that TMD derivatives exhibit antiviral properties, particularly against herpes simplex virus type I (HSV-I). In an evaluation of several compounds, TMD derivative 15 showed high potency with a significant reduction in viral activity compared to controls (Table 2).

CompoundViral Activity (%)Viability (%)
Control0100
Virus Control37.1462.86
Compound 546.5282.72
Compound 15Highly PotentModerate

This suggests that TMD may be a viable candidate for antiviral drug development .

Anti-inflammatory and Analgesic Effects

Thiomorpholine derivatives have been investigated for their anti-inflammatory and analgesic activities. A study highlighted that certain TMD analogues displayed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. The structure-activity relationship indicated that modifications at specific positions on the thiomorpholine ring could enhance COX-2 selectivity .

The biological activity of thiomorpholine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress markers in biological systems .
  • Membrane Disruption : Some studies suggest that TMD may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

  • Antitubercular Activity : A series of thiomorpholine derivatives were tested against Mycobacterium smegmatis , revealing good activity with minimum inhibitory concentrations (MIC) as low as 7.81μg/mL7.81\mu g/mL for specific compounds .
  • Hypocholesterolemic Effects : Research demonstrated that TMD analogues could significantly reduce cholesterol levels through inhibition of squalene synthase, highlighting their potential as antiatherogenic agents .

Properties

IUPAC Name

thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBLPOCCUVISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284179
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-40-1
Record name 3,5-Thiomorpholinedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thiomorpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?

A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing this compound derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.

Q2: How can the synthesized this compound derivatives be further modified?

A2: The research highlights the versatility of this compound derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.

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